molecular formula C7H11ClN2O B3113895 4-Isopropyl-2-pyrimidinol hydrochloride CAS No. 1987057-96-4

4-Isopropyl-2-pyrimidinol hydrochloride

Cat. No.: B3113895
CAS No.: 1987057-96-4
M. Wt: 174.63
InChI Key: MEWGPNZSMKKXQO-UHFFFAOYSA-N
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Description

4-Isopropyl-2-pyrimidinol hydrochloride is a chemical compound with the molecular formula C7H10N2O·HCl. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine. Pyrimidines are significant in various biological processes and are found in nucleotides, which are the building blocks of DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2-pyrimidinol hydrochloride typically involves the reaction of 4-isopropylpyrimidine with hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Aqueous or organic solvent

    Catalyst: None required

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include:

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-pyrimidinol hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyrimidine N-oxide

    Reduction: Reduction of the pyrimidine ring

    Substitution: Nucleophilic substitution reactions at the pyrimidine ring

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

Scientific Research Applications

4-Isopropyl-2-pyrimidinol hydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Studied for its potential biological activity and interactions with biomolecules

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-pyrimidinol hydrochloride involves its interaction with specific molecular targets. These targets may include:

Comparison with Similar Compounds

4-Isopropyl-2-pyrimidinol hydrochloride can be compared with other pyrimidine derivatives, such as:

    2-Amino-4-isopropylpyrimidine: Similar structure but with an amino group at the 2-position

    4-Isopropyl-6-methylpyrimidine: Similar structure but with a methyl group at the 6-position

Uniqueness

The unique structural features of this compound, such as the isopropyl group at the 4-position and the hydroxyl group at the 2-position, contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

6-propan-2-yl-1H-pyrimidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-5(2)6-3-4-8-7(10)9-6;/h3-5H,1-2H3,(H,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWGPNZSMKKXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=NC(=O)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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